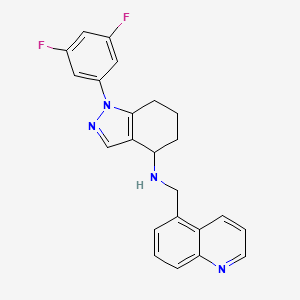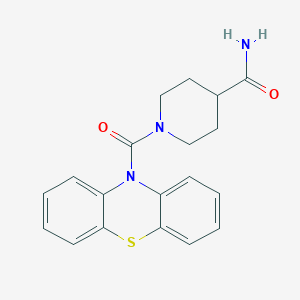![molecular formula C16H24ClNO2 B6031155 methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride](/img/structure/B6031155.png)
methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride, also known as SR9009, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a variety of effects on the body, including enhancing endurance, reducing inflammation, and improving metabolic function. In
Wissenschaftliche Forschungsanwendungen
Methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of metabolic disorders, where the compound has been shown to improve metabolic function and reduce inflammation in animal models. Other potential applications include enhancing endurance and improving muscle function in athletes, as well as reducing the risk of certain types of cancer.
Wirkmechanismus
The mechanism of action of methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride is not fully understood, but it is believed to work by activating a protein called Rev-erbα, which plays a key role in regulating the body's circadian rhythm. By activating this protein, this compound may help to regulate metabolism and improve overall metabolic function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. Some of the most notable effects include increased endurance, reduced inflammation, and improved metabolic function. In animal models, the compound has also been shown to improve muscle function and reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride in lab experiments is that it is a selective androgen receptor modulator, which means that it can be used to target specific areas of the body without affecting other areas. This makes it a useful tool for studying the effects of certain compounds on specific tissues or organs. However, one of the main limitations of using this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds on the body.
Zukünftige Richtungen
There are several potential future directions for research on methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride. One area of interest is in the development of new compounds that are more selective and have fewer side effects than this compound. Another area of research is in the development of new applications for the compound, such as in the treatment of metabolic disorders or as a potential anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Synthesemethoden
The synthesis of methyl N-[(1-phenylcyclopentyl)methyl]-beta-alaninate hydrochloride involves several steps, including the reaction of beta-alanine with methyl iodide to form the methyl ester, followed by the reaction of the methyl ester with 1-phenylcyclopentylmethylamine to form the desired product. The compound is then purified using chromatography techniques to obtain the final product in its purest form.
Eigenschaften
IUPAC Name |
methyl 3-[(1-phenylcyclopentyl)methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-19-15(18)9-12-17-13-16(10-5-6-11-16)14-7-3-2-4-8-14;/h2-4,7-8,17H,5-6,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXMVMNIQXMSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1(CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)
![2-methyl-5-({3-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)-1,3-benzothiazole](/img/structure/B6031083.png)

![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6031096.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
![2-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B6031106.png)
![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)


![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)